2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
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Overview
Description
2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9F2N It is a derivative of phenethylamine, where the ethylamine chain is substituted with fluorine atoms at the 2-position and the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.
Formation of Intermediate: The 3-fluorobenzaldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form 3-fluorophenylethanol.
Fluorination: The hydroxyl group of 3-fluorophenylethanol is then converted to a fluorine atom using diethylaminosulfur trifluoride (DAST) to yield 2-fluoro-2-(3-fluorophenyl)ethanol.
Amination: Finally, the 2-fluoro-2-(3-fluorophenyl)ethanol is treated with ammonia or an amine source under reductive amination conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-2-(3-fluorophenyl)acetone or 2-fluoro-2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-fluoro-2-(3-fluorophenyl)ethanol or 2-fluoro-2-(3-fluorophenyl)ethylamine.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine involves its interaction with biological targets such as receptors and enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity towards specific molecular targets. This interaction can modulate the activity of neurotransmitters and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
- 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine
- 2-(3-Fluorophenyl)ethan-1-amine
Uniqueness
2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2-position and 3-position of the phenyl ring enhances its stability and binding properties compared to other similar compounds.
Properties
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMNAMAWXDQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514516 |
Source
|
Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767244-83-7 |
Source
|
Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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